5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione
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Overview
Description
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione is a nitrogen-containing heterocyclic compound. It features a fused pyrrole and pyridine ring system, making it a valuable scaffold in medicinal chemistry. Compounds with this structure often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione typically involves multi-step reactions. One common method includes the cyclization of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research focuses on its anticancer activity and its role as a kinase inhibitor.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Similar in structure but with different biological activities.
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with distinct properties.
Uniqueness
5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-9-7(11)6-4(5)1-2-8-6/h1-2,8H,3H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGHLJNBTVIZMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C(=O)N1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926484 |
Source
|
Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129761-06-4 |
Source
|
Record name | 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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